Methyltriphenylsilane

Vue d'ensemble

Description

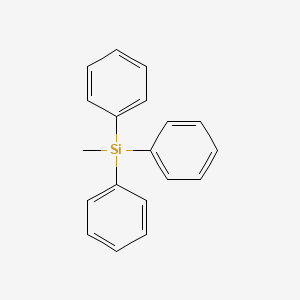

Methyltriphenylsilane is an organosilicon compound with the chemical formula C₁₉H₁₈Si . It is a white to almost white crystalline solid with a molecular weight of 274.43 g/mol . This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyltriphenylsilane can be synthesized through several methods. One common method involves the reaction of triphenylsilane with methyl iodide in the presence of a base such as potassium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: Methyltriphenylsilane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are used.

Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products: The major products formed from these reactions include silanols , siloxanes , and various substituted silanes .

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyltriphenylsilane has the chemical formula and consists of a silicon atom bonded to one methyl group and three phenyl groups. Its unique structure imparts distinctive properties, making it suitable for several applications.

Applications in Materials Science

2.1 Hybrid Coatings

MTPS is utilized in the development of hybrid coatings due to its ability to enhance mechanical strength and hydrophobicity. Research indicates that coatings incorporating MTPS exhibit improved Young's modulus and hardness compared to traditional silane-based coatings. For instance, a study reported a Young's modulus of 6.5 GPa for a coating using MTPS as a precursor, highlighting its mechanical robustness .

2.2 Silylation of Cellulose

The silylation process using MTPS can significantly modify cellulose, enhancing its hydrophobic properties. Theoretical studies suggest that the hydrolysis products of MTPS interact favorably with cellulose surfaces, promoting multilayer coating mechanisms that improve wettability and mechanical properties . This application is particularly relevant for developing materials for oil-water separation technologies.

Applications in Organic Synthesis

3.1 Catalysis

MTPS serves as a reagent in various catalytic processes, including nickel-catalyzed decarbonylation reactions. The compound acts as an intermediate in the formation of η²-(acylsilane)nickel complexes, facilitating the transformation of acyl compounds into more valuable products . This application underscores its importance in synthetic organic chemistry.

3.2 Synthesis of Organosilicon Compounds

MTPS is employed as a precursor for synthesizing other organosilicon compounds. Its bulky structure allows for unique reactivity patterns, making it suitable for creating complex siloxane networks used in advanced materials .

Case Study 1: Development of Multifunctional Coatings

Researchers developed a series of multifunctional hybrid coatings by incorporating MTPS into sol-gel systems alongside tetraethoxysilane (TEOS) and diethoxydimethylsilane (DEDMS). The resulting coatings demonstrated enhanced mechanical properties and hydrophobic characteristics, making them suitable for protective applications in harsh environments.

| Coating Type | Young's Modulus (GPa) | Hardness (GPa) |

|---|---|---|

| MTPS + TEOS | 6.5 | 0.92 |

| MTPS + DEDMS | 5 | 0.7 |

Case Study 2: Silylation of Cellulose

A theoretical study simulated the interactions between cellulose and hydrolysis products of MTPS, revealing that the presence of hydroxyl groups significantly enhances the grafting efficiency on cellulose surfaces. This modification leads to improved hydrophobicity, with water contact angles exceeding 150°, demonstrating potential applications in water-repellent materials.

Mécanisme D'action

The mechanism by which methyltriphenylsilane exerts its effects involves its interaction with various molecular targets. It can act as a hydride donor in reduction reactions, facilitating the transfer of hydrogen atoms to other molecules. This property is particularly useful in catalytic processes and organic synthesis .

Comparaison Avec Des Composés Similaires

Triphenylsilane: Similar in structure but lacks the methyl group.

Tetraphenylsilane: Contains an additional phenyl group compared to methyltriphenylsilane.

Trimethylsilane: Contains three methyl groups instead of phenyl groups

Uniqueness: this compound is unique due to its combination of a methyl group and three phenyl groups attached to a silicon atom. This structure imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other organosilicon compounds .

Activité Biologique

Methyltriphenylsilane (MTPS), with the chemical formula CHSi, is a silane compound that has garnered attention in both industrial applications and biological research. Its unique structure, characterized by a silicon atom bonded to three phenyl groups and one methyl group, contributes to its diverse biological activities. This article aims to explore the biological activity of MTPS, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a member of the triphenylsilane family, known for their varied reactivity and applications in organic synthesis and materials science. The structure of MTPS can be represented as follows:

The presence of three phenyl groups enhances its stability and influences its interactions with biological systems.

Research indicates that MTPS exhibits several biological activities, including:

- Antioxidant Activity : MTPS has been shown to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases.

- Antimicrobial Properties : Various studies have indicated that silanes can possess antimicrobial activity, potentially offering a means for developing new antimicrobial agents.

- Cellular Interactions : MTPS may influence cellular signaling pathways due to its ability to interact with membrane components.

Case Studies

- Antioxidant Effects : A study evaluating the antioxidant properties of MTPS demonstrated significant radical scavenging activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results indicated a dose-dependent response, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related conditions.

- Antimicrobial Activity : Research exploring the antimicrobial effects of silanes showed that MTPS inhibited the growth of several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the hydrophobic nature of the compound.

- Cell Viability Studies : In vitro studies using various cancer cell lines revealed that MTPS could induce apoptosis in specific types of cancer cells. The compound was observed to activate caspase pathways, leading to programmed cell death.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging DPPH radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Apoptosis Induction | Activation of caspase pathways |

Safety and Toxicity

Safety assessments indicate that while MTPS exhibits beneficial biological activities, toxicity studies are essential for evaluating its safety profile. Preliminary data suggest low toxicity; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.

Propriétés

IUPAC Name |

methyl(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGVICQLYWGMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335042 | |

| Record name | Methyltriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791-29-7 | |

| Record name | Methyltriphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyltriphenylsilane's structure in its application for SiOC(-H) thin films?

A: this compound ([C19H18Si][1,2]) possesses a bulky structure due to the presence of three phenyl rings and one methyl group attached to the central silicon atom. This bulkiness plays a crucial role when this compound is used as a precursor for SiOC(-H) thin films. During the deposition process, the steric hindrance caused by these bulky substituents leads to the formation of nanovoids within the film. [] These nanovoids effectively lower the dielectric constant of the film, a critical property for its application in microelectronics. []

Q2: How is this compound characterized, and what key structural insights do these methods provide?

A: this compound can be characterized using various spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Single-crystal X-ray diffraction, Gas Chromatography-Mass Spectrometry (GC-MS), Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Thermogravimetric Analysis (TGA). []

- Single-crystal X-ray diffraction confirms that this compound consists of one silicon atom bonded to three phenyl rings and one methyl group. The phenyl rings adopt a propeller-like conformation around the silicon atom. []

- Solid-state NMR provides information about the chemical environment of the silicon atom within the molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.